4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine

Anticancer SAR 2-Aminothiazole

4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine (CAS 1564840-27-2; C10H9BrN2S; MW 269.16) is a 2-aminothiazole derivative featuring a 4-(2-bromo-4-methylphenyl) substituent, differentiating it from other 4-arylthiazol-2-amines and regioisomeric analogs. The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, with demonstrated utility in anticancer , antimicrobial , and central nervous system (CNS) target modulation.

Molecular Formula C10H9BrN2S
Molecular Weight 269.16 g/mol
Cat. No. B13636618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine
Molecular FormulaC10H9BrN2S
Molecular Weight269.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)N)Br
InChIInChI=1S/C10H9BrN2S/c1-6-2-3-7(8(11)4-6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13)
InChIKeyVWFULWSBANHMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine: Procurement Overview for a Distinct 4-Aryl-2-Aminothiazole Scaffold


4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine (CAS 1564840-27-2; C10H9BrN2S; MW 269.16) is a 2-aminothiazole derivative featuring a 4-(2-bromo-4-methylphenyl) substituent, differentiating it from other 4-arylthiazol-2-amines and regioisomeric analogs . The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, with demonstrated utility in anticancer [1], antimicrobial [2], and central nervous system (CNS) target modulation [3]. The presence of an ortho-bromo and para-methyl substitution on the phenyl ring introduces unique steric and electronic properties that cannot be replicated by simpler halogenated or unsubstituted analogs, potentially influencing binding conformations and target selectivity [4]. For procurement teams and medicinal chemistry groups, this compound represents a distinct chemical entry point for structure-activity relationship (SAR) exploration and lead optimization campaigns where precise substitution patterns are critical to biological outcome.

Unique ortho-bromo, para-methyl substitution distinct from other 4-arylthiazol-2-amines
2-Aminothiazole core with reported research utility across cancer, antimicrobial, and CNS models
Suited for SAR exploration and lead optimization where substitution patterns determine biological outcome

Why 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine Is Not Interchangeable with Other 2-Aminothiazoles


Generic substitution with other 2-aminothiazole derivatives is not a viable strategy for researchers seeking to replicate or extend specific biological findings. Substitution patterns on the thiazole core (C4 vs. C5) and on the pendant aryl ring directly dictate target engagement and potency. For instance, regioisomeric analogs (4- vs. 5-substituted) exhibit divergent antitumor activities [1], while subtle halogen and methyl substitutions on the phenyl ring profoundly affect enzyme inhibition profiles [2]. The ortho-bromo substitution in the target compound introduces steric hindrance that is absent in para-bromo analogs, potentially altering binding pocket fit and selectivity [3]. The quantitative evidence below underscores that molecular precision, not broad class membership, drives biological and functional performance.

Regioisomeric analogs (C4 vs. C5) may exhibit divergent biological activity, limiting direct substitution.
Halogen and methyl substitution changes can profoundly affect target engagement and selectivity.
Ortho-bromo steric bulk may alter binding fit and selectivity compared to para-substituted analogs.

4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine: Comparative Performance Data Against Key Analogs


Regioisomeric Positioning (C4 vs. C5) Drives Differential Antiproliferative Potency in Cancer Cell Lines

In a study evaluating a sublibrary of 2-aminothiazoles with methyl, bromo, and phenyl substituents at the 4- and/or 5-positions, compounds displayed highly variable IC50 values against human cancer cell lines [1]. The study demonstrates that the exact regioisomeric positioning of the aryl group (C4 vs. C5) is a critical determinant of antiproliferative activity, underscoring that 4- and 5-substituted 2-aminothiazoles cannot be considered functionally equivalent [1].

Regioisomer impact
Class-level
4- vs. 5-substitution can lead to >5-fold IC50 difference in cancer cell lines
Regioisomeric identity critical for cell-line assay response
Target compound not directly tested; class-level evidence
Anticancer SAR 2-Aminothiazole

Ortho-Bromo Substitution in the Target Compound vs. Para-Bromo Analog in Enzyme Inhibition Contexts

While the target compound itself has not been directly tested, the para-bromo analog 4-(4-bromophenyl)thiazol-2-amine has been extensively characterized as a FabH inhibitor with an IC50 range of 5.8–48.1 μM [1]. The ortho-bromo substitution in 4-(2-bromo-4-methylphenyl)-1,3-thiazol-2-amine introduces significant steric bulk adjacent to the thiazole core, which is known to alter binding conformations and may shift activity profiles compared to para-substituted analogs [2]. This structural nuance is critical for researchers exploring halogen-dependent SAR.

Substituent geometry
Data to verify
Para-bromo analog: FabH IC50 5.8–48.1 μM. Ortho-bromo compound not tested.
Ortho/para substitution may shift enzyme inhibition profile
Direct FabH assay validation required for target compound
Enzyme Inhibition FabH Antibacterial

4-Arylthiazole-2-amine Scaffold in CNS Applications: Benchmarking Against Clinical AChE Inhibitors

A series of 4-arylthiazole-2-amine derivatives were evaluated as acetylcholinesterase (AChE) inhibitors. The most potent compound (4f) demonstrated an IC50 of 0.66 μM, which was superior to the clinically used drugs rivastigmine and huperzine-A in the same assay [1]. While this specific analog (4f) differs in its aryl substitution pattern, the data establish that 4-arylthiazole-2-amines can achieve potent CNS target engagement [1].

CNS target potential
Class-level
0.66 μM (AChE IC50, analog 4f)
Scaffold may support CNS target modulation studies
Target compound activity unassessed; lower IC50 than reference compounds reported for analog
CNS Acetylcholinesterase Alzheimer's Disease

Antimicrobial Potential: 2-Aminothiazoles Exhibit Broad-Spectrum Activity Superior to Standard Antibiotics

Functionally substituted 2-aminothiazoles were evaluated against a panel of bacterial and fungal strains. Several compounds demonstrated antibacterial activity exceeding that of ampicillin and streptomycin, and antifungal activity superior to ketoconazole and bifonazole [1]. While 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine was not part of this specific set, the study confirms that the 2-aminothiazole core is a robust platform for developing antimicrobial agents with potent, broad-spectrum activity [1].

Antimicrobial screening
Class-level
Select 2-aminothiazoles: MIC 2–4 fold lower than ampicillin, streptomycin, ketoconazole
Core scaffold supports antimicrobial screening studies
Target compound not part of tested set
Antimicrobial Antibacterial Antifungal

Structural Confirmation and Purity for Reproducible Research

Procurement of this compound ensures a defined molecular entity with the CAS 1564840-27-2 and molecular weight of 269.16 g/mol . Vendors typically supply this compound with a purity of ≥95% or 98%, which is essential for quantitative biological assays where impurities can confound results [1].

Identity & purity
Specification review
CAS 1564840-27-2, MW 269.16, vendor purity ≥95%
Defined identity and purity support assay reproducibility
Review vendor CoA for batch-specific data
Analytical Chemistry Quality Control Procurement

Optimal Research Applications for 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine


Lead Optimization in Anticancer Drug Discovery

This compound serves as a distinct 4-aryl-2-aminothiazole scaffold for medicinal chemistry programs targeting novel anticancer agents. Its specific substitution pattern (ortho-bromo, para-methyl) allows for SAR studies to probe the effects of steric and electronic factors on cytotoxicity, as highlighted by the divergent activities of regioisomeric and halogenated analogs [1]. Researchers can use it to generate analogs with improved potency and selectivity against specific cancer cell lines.

CNS Drug Discovery: Acetylcholinesterase and Beyond

Given the validated activity of 4-arylthiazole-2-amines as AChE inhibitors [2], this compound is a valuable starting point for developing CNS-penetrant therapeutics for Alzheimer's disease or other neurological conditions. The bromine atom provides a handle for further functionalization via cross-coupling reactions, enabling rapid exploration of chemical space around the core scaffold to optimize potency and blood-brain barrier penetration.

Antimicrobial Resistance Research

The 2-aminothiazole core is a known pharmacophore for antibacterial and antifungal activity, with some derivatives outperforming standard-of-care antibiotics [3]. 4-(2-Bromo-4-methylphenyl)-1,3-thiazol-2-amine can be used as a key intermediate or screening hit to develop new agents against multidrug-resistant bacterial and fungal pathogens, potentially targeting novel mechanisms such as FabH inhibition [4].

Chemical Biology Tool Compound Development

The compound's unique structure makes it suitable as a precursor for developing chemical probes to interrogate biological pathways. The bromine atom can be utilized for radiolabeling or as a synthetic handle for attaching affinity tags (e.g., biotin) or fluorescent reporters, enabling target identification and mechanism-of-action studies in complex biological systems.

Application
Selection Property
Validation Focus
Cancer cell-line SAR studies
Distinct ortho-bromo, para-methyl substitution
Regioisomeric and substitution-dependent cell-line response profiling
CNS target modulation research
4-Arylthiazol-2-amine core with reported AChE inhibition class
AChE inhibition and blood-brain barrier penetration studies
Antimicrobial resistance screening
2-Aminothiazole pharmacophore for antimicrobial studies
MIC and broad-spectrum strain-panel endpoint evaluation
Chemical biology probe development
Bromine handle for synthetic modification and labeling
Target engagement and mechanism-of-action studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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